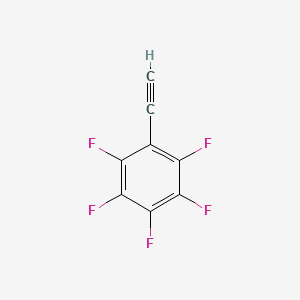

![molecular formula C11H11F3O B1366390 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- CAS No. 37851-10-8](/img/structure/B1366390.png)

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-

カタログ番号 B1366390

CAS番号:

37851-10-8

分子量: 216.2 g/mol

InChIキー: BULGSEUYSPGOCC-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butanone, 1-[4-(trifluoromethyl)phenyl]-, also known as 4-Trifluoromethylphenylacetone or TFMPA, is an organic compound composed of one butanone group . It has a molecular formula of C11H11F3O and a molecular weight of 216.20000 .

Synthesis Analysis

The synthesis of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- involves the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .Molecular Structure Analysis

The molecular structure of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- can be viewed using Java or Javascript . The exact mass of the molecule is 216.07600 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- include a molecular weight of 216.20000, a molecular formula of C11H11F3O, and an exact mass of 216.07600 . The boiling point, melting point, density, and flash point are not available .科学的研究の応用

1. Kinetic Resolution of 1-(4-(trifluoromethyl)phenyl)ethanol Enantiomers

- Application Summary : The compound is used in the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .

- Methods of Application : Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated .

- Results : Under optimized conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, indicating an efficient kinetic resolution process .

2. Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine

- Application Summary : The compound is used in the asymmetric synthesis of (S)-1-[4-(trifluoromethyl)phenyl]ethylamine ((S)-TPE), a pharmaceutical intermediate of chiral amine .

- Methods of Application : A ω-transaminase derived from Vitreoscilla stercoraria DSM 513 (VsTA) was heterologously expressed in recombinant E. coli cells and applied to reduce 4′-(trifluoromethyl)acetophenone (TAP) to (S)-TPE . VsTA was further engineered via a semi-rational strategy .

- Results : The obtained R411A variant exhibited 2.39 times higher activity towards TAP and enhanced catalytic activities towards other prochiral aromatic ketones . Better thermal stability for the R411A variant was observed with 25.4% and 16.3% increase in half-life at 30 °C and 40 °C, respectively .

3. Synthesis of Trifluoromethylated Indenopyrazole

- Application Summary : The compound is used in the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .

- Methods of Application : The synthesis involves the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

- Results : The result is a new tricyclic, trifluoromethylated indenopyrazole .

4. Synthesis of Trifluoromethyl-Substituted Dielectrophile

- Application Summary : The compound is used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one .

- Methods of Application : The synthesis involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The product then reacts with hydroxylamine and hydrazine .

- Results : The result is a new trifluoromethyl-substituted dielectrophile .

5. Synthesis of Trifluoromethylated Indenopyrazole

- Application Summary : The compound is used in the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .

- Methods of Application : The synthesis involves the reaction of 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .

- Results : The result is a new tricyclic, trifluoromethylated indenopyrazole .

6. Synthesis of Trifluoromethyl-Substituted Dielectrophile

- Application Summary : The compound is used in the synthesis of 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)butan-1-one .

- Methods of Application : The synthesis involves the acylation of 1,1-dimethoxy-1-(thien-2-yl)propane with trifluoroacetic anhydride . The product then reacts with hydroxylamine and hydrazine .

- Results : The result is a new trifluoromethyl-substituted dielectrophile .

特性

IUPAC Name |

1-[4-(trifluoromethyl)phenyl]butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h4-7H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BULGSEUYSPGOCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464034 |

Source

|

| Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |

CAS RN |

37851-10-8 |

Source

|

| Record name | 1-Butanone, 1-[4-(trifluoromethyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

4-(4-BOC-Piperazino)phenylboronic acid

457613-78-4

Pentafluorophenylacetylene

5122-07-6

![methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B1366312.png)

![1-Hydroxy-2-imino-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-4-amine](/img/structure/B1366313.png)